molecular formula C23H20F3N7O2 B2772414 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920413-18-9

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2772414
CAS No.: 920413-18-9
M. Wt: 483.455
InChI Key: OCIDBURGAWKSPY-UHFFFAOYSA-N
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Description

The compound “(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups and ring structures present. The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives incorporating the triazolo[4,5-d]pyrimidin motif for exploring antimicrobial activities. For instance, the study by Bektaş et al. (2010) synthesized a series of compounds related to the chemical structure of interest and evaluated their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules, 15(4), 2427-2438.

Antagonist Activity and Biological Evaluation

Another research area involves the modification of this chemical structure to develop compounds with potential antagonist activity. Watanabe et al. (1992) prepared derivatives with 5-HT2 and alpha 1 receptor antagonist activity, demonstrating the potential for further development in therapeutic applications Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M. (1992). Journal of medicinal chemistry, 35(1), 189-194.

Novel Synthetic Approaches

The research by Abdelhamid et al. (2012) focuses on novel synthetic approaches for creating derivatives containing the triazolo[4,5-d]pyrimidin scaffold, aiming at the development of compounds with enhanced biological properties. Their work underscores the versatility of the core structure in generating diverse biologically active molecules Abdelhamid, A., Shokry, S. A., & Tawfiek, S. M. (2012). Journal of Heterocyclic Chemistry, 49, 116-124.

Preclinical Evaluation for Imaging Applications

Zhou et al. (2014) synthesized a derivative for mapping cerebral adenosine A2A receptors with PET, indicating the potential use of such compounds in diagnostic imaging and neurological research Zhou, X., Khanapur, S., Huizing, A., Zijlma, R., Schepers, M., Dierckx, R., van Waarde, A., de Vries, E. D., & Elsinga, P. (2014). Journal of medicinal chemistry, 57(21), 9204-9210.

Antibacterial Activity of Triazole Analogues

Nagaraj et al. (2018) explored the antibacterial activity of triazole analogues of piperazine, demonstrating the chemical's versatility in generating compounds with significant inhibition of bacterial growth Nagaraj, A., Srinivas, S., & Rao, G. N. (2018). Journal of Chemistry and Chemical Sciences.

Future Directions

The development of new and more potent drugs with similar scaffolds is a promising area of research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action, and assessing the safety and efficacy of this compound in biological systems.

Properties

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O2/c1-35-18-8-6-17(7-9-18)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)15-2-4-16(5-3-15)23(24,25)26/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDBURGAWKSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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